molecular formula C10H5BrFNO2 B11850081 8-Bromo-7-fluoroquinoline-4-carboxylic acid

8-Bromo-7-fluoroquinoline-4-carboxylic acid

Cat. No.: B11850081
M. Wt: 270.05 g/mol
InChI Key: QPHQGPRQFRRZAU-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoroquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and fluorine atoms at the 8th and 7th positions, respectively, on the quinoline ring, and a carboxylic acid group at the 4th position. The molecular formula of this compound is C10H5BrFNO2, and it has a molecular weight of 270.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-fluoroquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination and fluorination of quinoline derivatives. The reaction typically starts with the preparation of quinoline-4-carboxylic acid, followed by selective bromination and fluorination at the desired positions. The reaction conditions often involve the use of bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, under controlled temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and dihydroquinolines .

Scientific Research Applications

8-Bromo-7-fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

  • 7-Bromo-8-fluoroquinoline-2-carboxylic acid
  • 6-Bromo-4-chloro-7-fluoroquinoline-3-carboxylate
  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Comparison: 8-Bromo-7-fluoroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H5BrFNO2

Molecular Weight

270.05 g/mol

IUPAC Name

8-bromo-7-fluoroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H5BrFNO2/c11-8-7(12)2-1-5-6(10(14)15)3-4-13-9(5)8/h1-4H,(H,14,15)

InChI Key

QPHQGPRQFRRZAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)C(=O)O)Br)F

Origin of Product

United States

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